

Spectroscopic data of 2-Methoxy-4-methylbenzaldehyde (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzaldehyde

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An In-Depth Technical Guide to the Spectroscopic Data of **2-Methoxy-4-methylbenzaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **2-Methoxy-4-methylbenzaldehyde** (CAS: 57415-35-7; Molecular Formula: $C_9H_{10}O_2$; Molecular Weight: 150.17 g/mol). As a substituted aromatic aldehyde, this compound possesses distinct spectral features that are critical for its unambiguous identification, purity assessment, and quality control in research and drug development. Recognizing the scarcity of publicly available experimental spectra for this specific molecule, this guide leverages predictive methodologies and established spectroscopic principles, grounded in data from analogous compounds, to present a robust analytical framework. We will delve into the interpretation of Nuclear Magnetic Resonance (1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of spectroscopic characterization techniques.

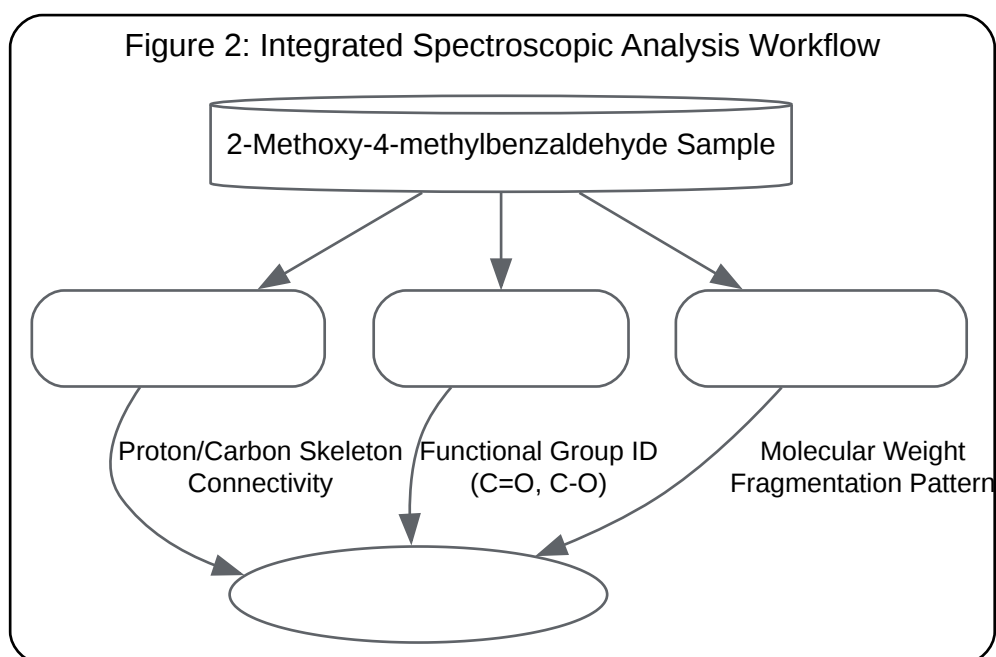
Molecular Structure and Analytical Strategy

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. **2-Methoxy-4-methylbenzaldehyde** features a benzene ring substituted with an aldehyde ($-CHO$), a methoxy ($-OCH_3$), and a methyl ($-CH_3$) group. The relative positions of these groups (1-aldehyde, 2-methoxy, 4-methyl) create a specific pattern of electronic effects that governs the molecule's spectroscopic behavior.

The aldehyde group is strongly electron-withdrawing, while the methoxy group is electron-donating through resonance and withdrawing through induction. The methyl group is weakly electron-donating. These competing effects result in a unique electronic environment for each proton and carbon atom, which can be precisely mapped using NMR spectroscopy.

Caption: Molecular structure with atom numbering for NMR assignments.

Our analytical workflow integrates data from multiple techniques to build a self-validating structural confirmation, as illustrated below.



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Caption: Workflow for combining spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. Due to the absence of a publicly available experimental spectrum, the following data is predicted based on established substituent effect models. These predictions provide a reliable reference for what a researcher should expect to observe.

^1H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (splitting patterns).

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale for Chemical Shift
~10.35	Singlet (s)	1H	H ⁷ (-CHO)	The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl C=O bond and the electron-withdrawing nature of the oxygen atom.
~7.65	Doublet (d)	1H	H ⁶	Positioned ortho to the strongly electron-withdrawing aldehyde group, this proton experiences significant deshielding.
~6.80	Doublet (d)	1H	H ⁵	Located ortho to the electron-donating methyl group and meta to the aldehyde, it is moderately shielded compared to H ⁶ .
~6.75	Singlet (s)	1H	H ³	Positioned ortho to the electron-donating methoxy group

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale for Chemical Shift
				and meta to the aldehyde, resulting in significant shielding.
~3.90	Singlet (s)	3H	H ⁸ (-OCH ₃)	Protons on a carbon attached to an electronegative oxygen atom typically appear in this region. The singlet multiplicity indicates no adjacent protons.

| ~2.40 | Singlet (s) | 3H | H⁹ (-CH₃) | The protons of the methyl group attached to the aromatic ring are in a typical chemical shift range for this environment. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale for Chemical Shift
~191.0	C ⁷ (C=O)	The carbonyl carbon of an aromatic aldehyde is characteristically found in the highly deshielded region of the spectrum.
~162.0	C ² (C-OCH ₃)	An aromatic carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded.
~145.0	C ⁴ (C-CH ₃)	The attachment of the methyl group influences the chemical shift of this aromatic carbon.
~135.0	C ⁶	This carbon is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift.
~125.0	C ¹ (C-CHO)	The ipso-carbon attached to the aldehyde group.
~122.0	C ⁵	Aromatic C-H carbon.
~108.0	C ³	This carbon is ortho to the electron-donating methoxy group and experiences significant shielding, shifting it upfield.
~56.0	C ⁸ (-OCH ₃)	The carbon of the methoxy group is shielded by the attached oxygen and appears in the typical range for sp ³ carbons bonded to oxygen.

| ~ 22.0 | C^9 ($-CH_3$) | The aliphatic carbon of the methyl group appears in the highly shielded (upfield) region of the spectrum. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-Methoxy-4-methylbenzaldehyde**.
 - Dissolve the sample in ~ 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Use a ≥ 400 MHz NMR spectrometer.
 - Insert the sample and lock the spectrometer on the deuterium signal of the $CDCl_3$.
 - Perform shimming to optimize the magnetic field homogeneity until the TMS peak is sharp and symmetrical.
- Data Acquisition:
 - 1H NMR: Acquire data with a 90° pulse angle, a relaxation delay of at least 5 seconds (to ensure full relaxation of all protons for accurate integration), and co-add 16-32 scans.
 - ^{13}C NMR: Acquire data using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ^{13}C and its longer relaxation times.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.

- Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum using the central peak of the CDCl_3 triplet at 77.16 ppm.
- Integrate the peaks in the ^1H spectrum and measure the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Expected Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group Assignment
~2820 & ~2720	Medium, Sharp	C-H Stretch (Fermi Doublet)	Aldehyde (-CHO)
~1690	Strong, Sharp	C=O Stretch	Aromatic Aldehyde (-CHO)
~1600 & ~1480	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	Asymmetric C-O-C Stretch	Aryl Ether (-OCH ₃)
~1020	Strong	Symmetric C-O-C Stretch	Aryl Ether (-OCH ₃)
3000-3100	Medium	C-H Stretch	Aromatic C-H

| 2850-2960 | Medium | C-H Stretch | Aliphatic C-H (-CH₃, -OCH₃) |

Interpretation: The most diagnostic peak in the IR spectrum is the strong C=O stretch of the aldehyde group around 1690 cm^{-1} . Its position indicates conjugation with the aromatic ring. The presence of the aldehyde is unequivocally confirmed by the characteristic Fermi doublet (two weak-to-medium peaks) for the aldehydic C-H stretch near 2820 and 2720 cm^{-1} . The

strong absorptions around 1250 and 1020 cm^{-1} are indicative of the aryl ether C-O stretching vibrations, confirming the methoxy group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are purged and stable.
- Background Spectrum: Clean the ATR crystal (typically diamond) with isopropanol. Record a background spectrum to subtract atmospheric and crystal absorbances.
- Sample Analysis: Place a small amount of the solid **2-Methoxy-4-methylbenzaldehyde** sample onto the crystal. Apply pressure using the anvil to ensure good contact.
- Acquisition: Co-add 16-32 scans at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} . The resulting spectrum is automatically ratioed against the background.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information from its fragmentation pattern upon ionization.

Table 4: Expected Mass Spectrometry Data (Electron Ionization, EI)

m/z (mass-to-charge)	Relative Intensity	Assignment	Interpretation
150	High	$[M]^+$	Molecular Ion: Confirms the molecular weight of the compound. [1]
149	High	$[M-H]^+$	Loss of the weakly bound aldehydic hydrogen radical. This is a characteristic fragmentation for aldehydes. [1]
121	Medium	$[M-CHO]^+$ or $[M-H-CO]^+$	Loss of the formyl radical (-CHO) or sequential loss of H and carbon monoxide (CO). This results in a stable substituted benzyl or phenyl cation.
91	Medium	$[C_7H_7]^+$	Likely a tropylium ion, a common rearrangement fragment in substituted toluenes.

| 77 | Medium | $[C_6H_5]^+$ | Phenyl cation, resulting from further fragmentation. |

Fragmentation Analysis: Upon electron ionization (70 eV), **2-Methoxy-4-methylbenzaldehyde** will form a molecular ion ($[M]^+$) at m/z 150. The most prominent initial fragmentation is the loss of a hydrogen radical from the aldehyde group to form the highly stable $[M-H]^+$ acylium ion at m/z 149.[\[1\]](#) Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion would yield a fragment at m/z 121. This m/z 121 fragment can also be formed by the direct loss of the

formyl radical ($\bullet\text{CHO}$) from the molecular ion. Further fragmentation of the aromatic ring system leads to smaller, common aromatic fragments. This pattern is highly characteristic of aromatic aldehydes.^{[2][3]}

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
- GC Separation:
 - Inject 1 μL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms).
 - Use a temperature program (e.g., start at 80°C, ramp at 10°C/min to 250°C) to ensure volatilization and separation from any impurities.
- MS Analysis:
 - The column eluent is directed into the mass spectrometer's ion source.
 - Set the ionization mode to Electron Ionization (EI) at 70 eV.
 - Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.

Conclusion

The structural identity of **2-Methoxy-4-methylbenzaldehyde** is definitively established through a multi-technique spectroscopic approach. Predicted ^1H and ^{13}C NMR data map the complete carbon-hydrogen framework, with key chemical shifts reflecting the distinct electronic environments created by the aldehyde, methoxy, and methyl substituents. Infrared spectroscopy confirms the presence of the critical functional groups, most notably the conjugated aldehyde $\text{C}=\text{O}$ and $\text{C}-\text{H}$ bonds and the aryl ether $\text{C}-\text{O}$ linkage. Finally, mass spectrometry validates the molecular weight at 150 amu and reveals a characteristic fragmentation pattern, including the $[\text{M}-\text{H}]^+$ ion, that is a hallmark of aromatic aldehydes. Together, these spectroscopic signatures provide a unique fingerprint for **2-Methoxy-4-**

methylbenzaldehyde, forming a self-validating system for its characterization in any research or development context.

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